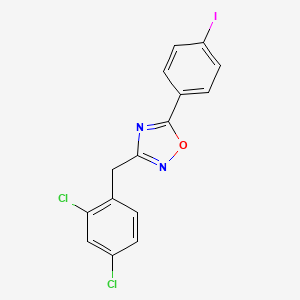
3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole (DIBO) is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. It belongs to the class of oxadiazole derivatives, which have been studied extensively for their biological activities.
Mecanismo De Acción
The mechanism of action of 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole involves its interaction with specific enzymes and proteins in the target cells. In the case of HIV-1, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole binds to the integrase enzyme and inhibits its activity, thereby preventing the integration of viral DNA into the host genome. In cancer cells, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole induces apoptosis by activating the caspase cascade and disrupting the mitochondrial membrane potential. The exact mechanism of action of 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole in bacterial cells is not yet fully understood.
Biochemical and Physiological Effects:
3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects on the target cells. In the case of HIV-1, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole inhibits the viral replication and reduces the viral load in infected cells. In cancer cells, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole induces apoptosis and inhibits the cell proliferation. In bacterial cells, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole inhibits the growth of various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has been extensively studied for its biological activities and has a well-established mechanism of action. However, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole also has some limitations. It is highly reactive and can be toxic to cells at high concentrations. Its solubility in water is limited, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the research on 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole. One potential application is in the development of new antiviral drugs that target the integrase enzyme. Another potential application is in the development of new anticancer drugs that induce apoptosis in cancer cells. Further studies are also needed to elucidate the mechanism of action of 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole in bacterial cells and to explore its potential as an antimicrobial agent.
Métodos De Síntesis
The synthesis of 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole involves the reaction of 2,4-dichlorobenzyl chloride with 4-iodophenyl hydrazine to form the corresponding hydrazide. This is then treated with acetic anhydride and sodium acetate to afford the oxadiazole ring. The final product is obtained by purification through recrystallization.
Aplicaciones Científicas De Investigación
3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antiviral, anticancer, and antimicrobial activities. In particular, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole has been found to inhibit the replication of HIV-1 and other retroviruses by targeting the viral integrase enzyme. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various bacterial strains.
Propiedades
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-5-(4-iodophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2IN2O/c16-11-4-1-10(13(17)8-11)7-14-19-15(21-20-14)9-2-5-12(18)6-3-9/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBNGSRPUXVMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)CC3=C(C=C(C=C3)Cl)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methyl-1,1-dioxido-2,5-dihydro-3-thienyl)thio]-1H-benzimidazole](/img/structure/B4989520.png)
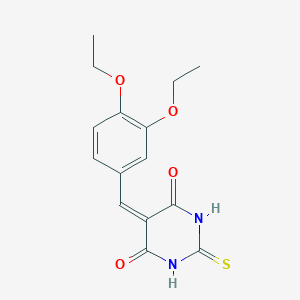
![5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4989535.png)
![N-(4-chlorobenzyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4989543.png)
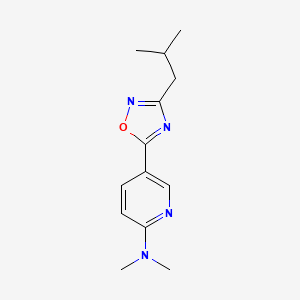
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B4989555.png)
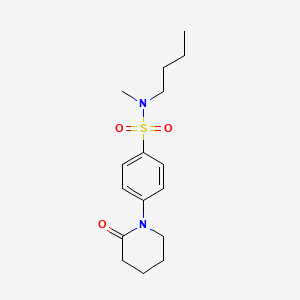
![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4989568.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4989572.png)
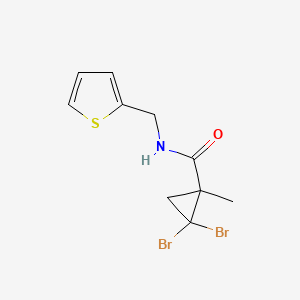
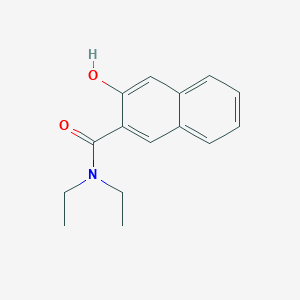
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B4989592.png)
![methyl 7-(2-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4989600.png)